
Preladenant-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating Parkinson’s disease. This compound is characterized by its high affinity and selectivity for adenosine 2A receptors, making it a valuable compound in pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Preladenant-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates.
Introduction of deuterium atoms: Deuterium atoms are introduced using deuterated reagents such as deuterated methanol or deuterated ethyl ether under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Preladenant-d3 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Phase 2 and Phase 3 Trials
- Adjunctive Therapy with Levodopa : In a phase 2b trial, Preladenant was evaluated as an adjunct to levodopa therapy in patients with Parkinson's disease. The study aimed to reduce "off" time—the periods when medication is not effective. While some results indicated a reduction in off time, the differences were not statistically significant compared to placebo .
- Monotherapy Studies : A randomized trial assessing Preladenant as monotherapy revealed that it did not demonstrate efficacy at doses of 2 mg, 5 mg, or 10 mg compared to placebo after 26 weeks . The lack of significant improvement in motor function scores (UPDRS parts 2 and 3) suggests that Preladenant may not be effective as a standalone treatment for early-stage Parkinson's disease .
- Comparison with Other Treatments : In trials comparing Preladenant with rasagiline (an active control), neither drug showed superiority over placebo in reducing motor symptoms. This raises questions about the overall efficacy of A2A receptor antagonists in late-stage clinical settings .
Summary of Findings from Clinical Trials
Study Type | Objective | Efficacy Results | |
---|---|---|---|
Phase 2b Trial | Adjunctive therapy with levodopa | Reduced off time but not significant | Potential adjunct but requires further study |
Monotherapy Trial | Efficacy as a standalone treatment | No significant improvement | Ineffective as monotherapy |
Comparison Trial | Compare with rasagiline | No superiority over placebo | Questions on efficacy of A2A antagonists |
Case Studies and Observations
Several case studies have reported on the use of Preladenant-d3 in clinical settings:
- Case Study 1 : A patient with advanced Parkinson's disease receiving Preladenant as an adjunct to their existing therapy reported subjective improvements in motor control but lacked objective data supporting these claims.
- Case Study 2 : Another patient demonstrated increased on time without troublesome dyskinesia during treatment with Preladenant; however, overall clinical assessments did not reflect significant changes compared to baseline measurements.
Wirkmechanismus
Preladenant-d3 exerts its effects by selectively antagonizing adenosine 2A receptors. This antagonism inhibits the action of adenosine, a neuromodulator that plays a crucial role in regulating neurotransmitter release and neuronal activity. By blocking adenosine 2A receptors, this compound can modulate dopaminergic pathways, which are often dysregulated in Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Istradefylline: Another adenosine 2A receptor antagonist used in the treatment of Parkinson’s disease.
SCH 412348: A potent and selective adenosine 2A receptor antagonist with similar pharmacological properties to Preladenant-d3.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and metabolic properties compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and drug development .
Biologische Aktivität
Preladenant-d3 is a deuterated form of preladenant, an adenosine A2A receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease (PD). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and potential mechanisms of action.
Overview of this compound
This compound is characterized by its high affinity for the adenosine A2A receptor (K_i = 1.1 nM) and its selectivity over other adenosine receptor subtypes, including A1, A2B, and A3 receptors, making it a promising candidate for treating movement disorders without the side effects commonly associated with dopaminergic therapies .
Pharmacological Mechanism
This compound works by antagonizing the adenosine A2A receptors, which are known to play a significant role in modulating neurotransmitter release and neuronal excitability. This antagonism can lead to:
- Reduced "off" time in PD patients by enhancing dopaminergic signaling.
- Neuroprotective effects , potentially by reducing inflammation and oxidative stress in dopaminergic neurons .
Clinical Trials and Findings
Several clinical trials have evaluated the efficacy of preladenant as an adjunct therapy to levodopa in PD patients. Key findings from these studies include:
- Phase 2b Trials : In a placebo-controlled trial involving 778 patients, preladenant was administered at doses of 2 mg, 5 mg, or 10 mg twice daily. The primary endpoint was the change in mean "off" time from baseline to week 12. Results indicated that while preladenant reduced "off" time compared to placebo, the differences were not statistically significant at all doses .
- Safety Profile : Preladenant was generally well tolerated. Common adverse events included constipation and dyskinesia; however, these were comparable to placebo groups . Notably, one serious adverse event (a suicide) was reported but deemed possibly related to the study drug.
Case Study: In Vivo Effects on Microglia
In research involving MPTP-treated mice, preladenant demonstrated the ability to restore microglial function, promoting their process extension towards inflammatory sites. This suggests a potential role in mitigating neuroinflammation associated with PD .
Case Study: PET Imaging Studies
Positron Emission Tomography (PET) studies have been employed to assess receptor occupancy by preladenant. These studies confirmed that single doses lead to significant receptor occupancy and provided insights into pharmacokinetic-pharmacodynamic relationships essential for guiding dosage in clinical settings .
Data Summary
The following table summarizes key findings from clinical trials involving preladenant:
Trial Phase | Dosage | Participants | Primary Endpoint | Outcome |
---|---|---|---|---|
Phase 2b | 2 mg, 5 mg, 10 mg | 778 | Change in "off" time at week 12 | Not statistically significant vs. placebo |
Phase 2 | 2 mg or 5 mg | 476 | Change in "off" time | Similar increases in "on" time without dyskinesia |
Safety | Varied | Multiple | Adverse events | Comparable rates with placebo |
Q & A
How can researchers formulate a robust research question for preclinical studies on Preladenant-d3 using structured frameworks like PICOT or FINER?
Basic Research Question
To design a focused study, apply the PICOT framework:
- Population/Problem : Specify the model (e.g., rodent Parkinson’s disease models) .
- Intervention : Define this compound dosage, administration route, and frequency.
- Comparison : Use a control group (e.g., untreated or placebo cohort).
- Outcome : Quantify outcomes (e.g., adenosine A2A receptor occupancy via PET imaging).
- Time Frame : Determine the study duration (e.g., 4-week treatment period).
The FINER criteria ensure feasibility and novelty:
- Feasible : Align with available lab resources (e.g., LC-MS/MS for deuterated compound analysis) .
- Interesting : Address gaps in A2A antagonist efficacy under chronic dosing.
- Novel : Explore this compound’s metabolite profile compared to non-deuterated analogs.
- Ethical : Follow NIH guidelines for animal welfare .
- Relevant : Link to translational potential in dyskinesia reduction .
Q. What methodological considerations are critical for determining optimal dosing parameters of this compound in rodent models?
Basic Research Question
Use a pharmacokinetic-pharmacodynamic (PK-PD) modeling approach :
- Dose Escalation : Start with literature-based doses (e.g., 1–10 mg/kg) and adjust based on receptor saturation curves .
- Sampling Intervals : Collect plasma/tissue samples at 0.5, 2, 6, and 24 hours post-administration to assess half-life.
- Analytical Validation : Employ deuterium-specific mass spectrometry to differentiate this compound from endogenous compounds .
- Statistical Power : Use power analysis (α=0.05, β=0.2) to justify sample size (n=8–10 per group) .
Q. How should researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?
Advanced Research Question
Contradictions may arise from differences in metabolic stability or protein binding:
- Root Cause Analysis :
- Triangulation : Validate findings with orthogonal methods (e.g., positron emission tomography for target engagement vs. behavioral assays) .
- Meta-Analysis : Reconcile data across studies by standardizing units (e.g., normalizing AUC to body surface area) .
Q. What strategies are effective for integrating qualitative and quantitative data in studies on this compound’s behavioral outcomes?
Advanced Research Question
Adopt a mixed-methods design :
- Quantitative : Use automated scoring systems (e.g., LABORAS™ for rodent mobility) to reduce observer bias .
- Qualitative : Conduct thematic analysis of video recordings to identify unanticipated dyskinesia patterns .
- Convergence : Merge datasets to identify outliers (e.g., animals with paradoxical hyperactivity) and explore covariates (e.g., circadian rhythm effects) .
Q. How can researchers ensure reproducibility in assays measuring this compound’s receptor binding affinity?
Basic Research Question
Follow standardized protocols :
- Assay Conditions : Control pH (7.4), temperature (37°C), and ion concentration (e.g., 150 mM NaCl) to mimic physiological states .
- Reference Compounds : Include a positive control (e.g., SCH-58261 for A2A affinity) in each experiment .
- Blinding : Mask technicians to treatment groups during radioligand displacement assays .
Q. What ethical and methodological safeguards are required when transitioning this compound studies from animals to human trials?
Advanced Research Question
- Ethical Compliance : Submit to IRB review with risk-benefit analysis, emphasizing deuterated compounds’ reduced toxicity .
- Dose Translation : Apply allometric scaling (e.g., body surface area adjustment) from rodent models to Phase I trials .
- Safety Monitoring : Plan interim analyses for hepatotoxicity markers (e.g., ALT/AST levels) .
Q. How should researchers address variability in this compound’s blood-brain barrier penetration across experimental models?
Advanced Research Question
- Model Selection : Compare results across species (e.g., murine vs. non-human primate BBB models) .
- Technique Validation : Use dual-probe microdialysis to measure simultaneous plasma and brain extracellular fluid concentrations .
- Confounding Factors : Account for efflux transporters (e.g., P-glycoprotein) via knockout models or inhibitor co-administration .
Q. What statistical approaches are optimal for analyzing time-series data from longitudinal this compound studies?
Advanced Research Question
- Mixed-Effects Models : Handle missing data (e.g., dropout rates) and individual variability .
- Survival Analysis : Apply Kaplan-Meier curves for latency-to-onset metrics (e.g., dyskinesia reduction) .
- Adjustment for Multiple Comparisons : Use Bonferroni or false discovery rate (FDR) corrections .
Q. How can researchers leverage open-source tools for meta-analysis of this compound’s efficacy across heterogeneous datasets?
Advanced Research Question
- Data Harmonization : Use PRISMA guidelines to standardize inclusion criteria (e.g., studies with ≥10 subjects) .
- Software : Employ R packages (e.g.,
metafor
) to calculate pooled effect sizes and assess publication bias . - Sensitivity Analysis : Exclude outliers (e.g., studies with high risk of bias) to test robustness .
Q. What methodologies are recommended for validating this compound’s deuterium isotope effects in metabolic stability assays?
Basic Research Question
- Stable Isotope Tracing : Use deuterium NMR or LC-HRMS to track metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- Kinetic Isotope Effect (KIE) : Calculate kH/kD ratios for enzyme-mediated reactions; values >1 indicate significant isotope effects .
- Cross-Validation : Compare results with non-deuterated Preladenant in parallel assays .
Eigenschaften
CAS-Nummer |
1346599-84-5 |
---|---|
Molekularformel |
C₂₅H₂₆D₃N₉O₃ |
Molekulargewicht |
506.57 |
Synonyme |
2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.